molecular formula C69H107BrO46S7 B13429892 Sugammadex Monobromo Impurity

Sugammadex Monobromo Impurity

Cat. No.: B13429892
M. Wt: 1976.9 g/mol
InChI Key: JSMUVDCEKMHWBG-NEMVPCEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Significance of Impurity Profiling in Pharmaceutical Development

The identification and control of impurities are fundamental to the development and manufacturing of safe and effective pharmaceutical products. veeprho.compharmaffiliates.com Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities that may be present in an active pharmaceutical ingredient (API) or finished drug product. veeprho.comglobalpharmatek.com These unwanted chemicals can originate from various sources, including raw materials, manufacturing processes, and degradation of the drug substance over time. veeprho.com The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a medication. veeprho.comrjpdft.com

Challenges in the Synthesis and Impurity Control of Complex Active Pharmaceutical Ingredients

The synthesis of complex Active Pharmaceutical Ingredients (APIs) presents a multitude of challenges, particularly concerning impurity control. numberanalytics.comjinzongmachinery.com Modern APIs often possess intricate molecular structures, requiring multi-step synthetic routes that increase the likelihood of impurity formation. numberanalytics.comthemedicinemaker.com The complexity of these molecules can make the separation and purification processes difficult and costly. numberanalytics.com

Several factors contribute to the challenges in controlling impurities in complex APIs:

Reaction Conditions: Parameters such as temperature, pressure, solvent, and catalysts must be precisely controlled, as slight deviations can lead to the formation of unwanted by-products. numberanalytics.com

Raw Material Quality: The purity of starting materials and reagents is critical, as impurities in these components can be carried through the synthesis and contaminate the final product. numberanalytics.com

Process Design: The sequence of reactions and the use of intermediates can significantly influence the final impurity profile. numberanalytics.com

Scale-Up: Processes that are well-controlled in a laboratory setting may behave differently at an industrial scale, often leading to the emergence of new or increased levels of impurities. jinzongmachinery.com

Overcoming these challenges requires a deep understanding of the chemical process, the implementation of advanced analytical techniques for monitoring, and robust process optimization and validation strategies. jinzongmachinery.combeaconinside.com

Overview of Sugammadex (B611050) Synthesis and Associated Impurity Complexity

Sugammadex is a modified gamma-cyclodextrin (B1674603), a complex cyclic oligosaccharide. nih.gov Its synthesis is a challenging process that involves the substitution of eight hydroxyl groups of the gamma-cyclodextrin with thioether side chains. nih.govcphi-online.com This multi-step process is prone to the formation of a variety of process-related impurities. nih.gov

The primary synthetic route involves the reaction of a halogenated gamma-cyclodextrin derivative with 3-mercaptopropionic acid under basic conditions. nih.govresearchgate.net The complexity arises from the need to achieve complete and uniform substitution at all eight positions of the cyclodextrin (B1172386) ring. cphi-online.com Incomplete reactions can lead to the formation of under-substituted impurities, where one or more of the original halogen atoms remain. cphi-online.com

Furthermore, the thioether bonds in the Sugammadex molecule are susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) and sulfone impurities, particularly during purification and storage. nih.gov The structural similarity of these impurities to the main Sugammadex molecule, with only minor differences in polarity and molecular weight, makes their separation and purification exceptionally difficult. This necessitates the use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to effectively separate, identify, and quantify these closely related substances. researchgate.netjuniperpublishers.com

Rationale for Investigating Sugammadex Monobromo Impurity

The investigation of specific impurities is a critical aspect of ensuring the quality and safety of any pharmaceutical product. In the case of Sugammadex, the "Monobromo Impurity" warrants particular attention. This impurity is a process-related impurity that arises from the incomplete substitution of the starting material, octa-(6-bromo-6-deoxy)-gamma-cyclodextrin. google.com In this impurity, one of the eight bromine atoms on the cyclodextrin core remains unsubstituted, while the other seven have reacted to form the desired thioether side chains. simsonpharma.comcleanchemlab.com

The rationale for investigating this specific impurity is multi-faceted:

Prevalence: Incomplete substitution reactions are a common source of impurities in the synthesis of complex molecules like Sugammadex. cphi-online.com Therefore, the potential for the presence of the monobromo impurity is significant.

Structural Similarity: The this compound is structurally very similar to Sugammadex itself, which can make its detection and removal challenging.

Potential for Toxicity: While the specific toxicological profile of the monobromo impurity may not be fully elucidated, the presence of a halogenated organic compound raises potential safety concerns that must be thoroughly investigated.

Regulatory Scrutiny: Regulatory agencies require a comprehensive understanding and control of all significant impurities. europa.eu Identifying and characterizing the monobromo impurity is a necessary step in demonstrating control over the manufacturing process and ensuring the final product meets all quality specifications.

Given these factors, a detailed investigation into the formation, characterization, and control of the this compound is essential for the development of a safe, effective, and high-quality Sugammadex product.

Properties

Molecular Formula

C69H107BrO46S7

Molecular Weight

1976.9 g/mol

IUPAC Name

3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-25-(bromomethyl)-10,15,20,30,35,40-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C69H107BrO46S7/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86/h23-30,38-69,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m1/s1

InChI Key

JSMUVDCEKMHWBG-NEMVPCEKSA-N

Isomeric SMILES

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CBr)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Canonical SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CBr)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Origin of Product

United States

Sugammadex Monobromo Impurity: Origin and Formation Mechanisms

General Pathways of Impurity Generation in Sugammadex (B611050) Production

The synthesis of Sugammadex is a multi-step process that is susceptible to the generation of impurities from various sources. These can be broadly categorized as process-related impurities arising from the synthetic steps and degradation products formed under stress conditions.

Process-Related Impurities Arising from Synthesis Steps

The manufacturing process of Sugammadex typically begins with the halogenation of gamma-cyclodextrin (B1674603), followed by a nucleophilic substitution reaction to introduce the thioether side chains. Each of these steps can contribute to the impurity profile of the final product.

The synthesis of Sugammadex sodium is recognized as a challenging process because it necessitates the complete conversion of eight identical functional groups on each molecule. This complexity can lead to a multitude of permutations and high levels of impurities. cphi-online.com These impurities are often structurally similar to Sugammadex with comparable physico-chemical properties, which complicates their separation and quantification. cphi-online.com

A key intermediate in one of the common synthetic routes is Octakis(6-deoxy-6-bromo)-gamma-cyclodextrin. The quality of this intermediate is critical, as it can contain impurities such as over- or under-brominated gamma-cyclodextrins. The presence of under-brominated species, for instance, would directly lead to incompletely substituted final products.

The subsequent thioetherification reaction, where the bromine atoms are displaced by 3-mercaptopropionic acid, is another critical step where impurities can arise. Incomplete reactions can result in one or more bromine atoms remaining on the cyclodextrin (B1172386) core, leading to impurities such as the Sugammadex Monobromo Impurity. A Chinese patent specifically describes the synthesis of a Sugammadex sodium impurity where seven of the eight bromine sites on octa-(6-bromo-6-deoxy)-gamma-cyclodextrin are substituted, highlighting that such under-substituted products are known and can be prepared. researchgate.net

Synthetic Stage Potential Impurities Contributing Factors
Halogenation of γ-cyclodextrinUnder-brominated γ-cyclodextrins, Over-brominated γ-cyclodextrins, Other halogenated speciesReaction conditions (temperature, time, stoichiometry), Purity of starting materials
ThioetherificationThis compound, Di-, Tri-bromo impurities, etc., Unreacted starting materialsIncomplete reaction, Steric hindrance, Reactivity of nucleophile, Purity of brominated intermediate
PurificationResidual solvents, Salts, By-products from side reactionsInefficient purification methods

Mechanistic Postulation of this compound Formation

The formation of the this compound can be attributed to several mechanistic factors inherent to the synthetic process. These primarily revolve around the challenges of achieving complete and uniform substitution on a sterically hindered, poly-functionalized molecule like gamma-cyclodextrin.

Incomplete Functional Group Conversion during Thioetherification

The nucleophilic substitution of the eight bromine atoms on the 6-per-deoxy-6-per-bromo-γ-cyclodextrin with the thiolate of 3-mercaptopropionic acid is a classic SN2 reaction. The rate and completeness of this reaction are influenced by several factors that can lead to incomplete conversion at one of the positions.

Steric Hindrance: The gamma-cyclodextrin molecule is a large, cyclic oligosaccharide. While the primary hydroxyl groups at the C6 position are the most accessible for substitution, the sheer number of reacting sites in close proximity can lead to significant steric hindrance. As the substitution proceeds and bulky thioether side chains are introduced, the accessibility of the remaining bromine atoms may decrease, slowing down the reaction rate for the final few substitutions. This increasing steric hindrance can lead to one or more bromine atoms remaining unreacted under standard reaction conditions.

Statistical Distribution: Achieving 100% conversion across eight separate reaction sites on a single molecule is statistically challenging. Even with a high individual reaction yield for each site, the probability of all eight sites reacting completely is lower. This can result in a mixture of products with varying degrees of substitution, including the monobromo impurity.

Factor Influence on Incomplete Conversion
Reaction Time Insufficient reaction time may not allow for the complete substitution of all eight bromine atoms, especially the last few which may react slower due to steric hindrance.
Temperature Lower reaction temperatures may not provide enough energy to overcome the activation energy for the substitution at a sterically hindered site.
Stoichiometry of Nucleophile An insufficient excess of the 3-mercaptopropionic acid thiolate may lead to incomplete reaction.
Solvent The choice of solvent can affect the solubility and reactivity of both the cyclodextrin intermediate and the nucleophile, influencing the reaction rate and completeness. Polar aprotic solvents are generally preferred for SN2 reactions.

Side Reactions Involving Bromine during Intermediate Synthesis

The synthesis of the key intermediate, octakis(6-deoxy-6-bromo)-gamma-cyclodextrin, typically involves reacting gamma-cyclodextrin with a brominating agent. While the goal is to replace all eight primary hydroxyl groups with bromine, side reactions can occur.

The Vilsmeier-Haack reaction is a common method for the halogenation of alcohols, and its application to cyclodextrins can sometimes lead to the formation of byproducts. Although the primary hydroxyls at the C6 position are the most reactive, the reactivity of all hydroxyl groups is not perfectly uniform, and slight variations could lead to one position being less reactive or participating in a side reaction that prevents successful bromination.

Potential Halogenation or Degradation Pathways Leading to Bromine Retention

While less likely, it is theoretically possible that a fully substituted Sugammadex molecule could undergo a degradation pathway that reintroduces a bromine atom. However, the more plausible origin of the monobromo impurity is the incomplete substitution during the synthesis. The carbon-bromine bond at the C6 position of the cyclodextrin is relatively stable, and its cleavage to be replaced by the thioether is the intended reaction. A scenario where a thioether linkage reverts to a bromine is not a commonly observed or chemically favorable process under the typical reaction or storage conditions. Therefore, the retention of a bromine atom from the starting material due to incomplete reaction is the most scientifically sound explanation for the presence of the this compound.

Targeted Synthesis and Chemical Reactivity Studies of Sugammadex Monobromo Impurity

Laboratory-Scale Synthesis Methodologies for Monobromo Impurity as a Reference Standard

The controlled generation of the Sugammadex (B611050) Monobromo Impurity is essential for its use as a reference standard in analytical methods. This involves the careful manipulation of reaction conditions to favor the formation of the desired monosubstituted product over other related substances.

The synthesis of the Sugammadex Monobromo Impurity, chemically known as Heptakis(6-S-(2-carboxyethyl)-6-thio)-mono(6-bromo)cyclomaltooctaose, typically starts from octa-(6-bromo-6-deoxy)-gamma-cyclodextrin. google.comcleanchemlab.com The selective formation of the monobromo impurity is achieved by controlling the stoichiometry of the reactants, specifically the molar ratio between the brominated cyclodextrin (B1172386) precursor and the nucleophile, 3-mercaptopropionic acid. google.com

A patented method describes the synthesis of a sugammadex impurity with the molecular formula C₆₉H₁₀₀BrNa₇O₄₆S₇ by reacting octa-(6-bromo-6-deoxy)-gamma-cyclodextrin with 3-mercaptopropionic acid in the presence of a base. google.com To achieve selective monosubstitution, the molar ratio of octa-(6-bromo-6-deoxy)-gamma-cyclodextrin to 3-mercaptopropionic acid and the base is a critical parameter. For instance, a molar ratio of 1:(3.5-4.5):(7.5-8.5) has been reported. google.com The reaction is typically carried out at a controlled temperature, for example, between 40-50°C for 14-20 hours. google.compatsnap.com

The choice of solvent and base also plays a significant role. Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-dimethylacetamide are commonly used. google.com The base can be selected from sodium hydride, sodium methoxide, sodium ethoxide, or various carbonates and hydroxides. google.com For example, one synthetic approach involves adding 3-mercaptopropionic acid and sodium hydride to DMSO, followed by the dropwise addition of a solution of octa-(6-bromo-6-deoxy)-gamma-cyclodextrin in DMSO at room temperature under a nitrogen atmosphere. The mixture is then heated to 40-50°C for approximately 16 hours. patsnap.com

Table 1: Optimized Reagents and Reaction Conditions for Selective Monobromo Impurity Generation

Parameter Optimized Condition Source
Starting Material Octa-(6-bromo-6-deoxy)-gamma-cyclodextrin google.com
Nucleophile 3-mercaptopropionic acid google.com
Molar Ratio (Starting Material:Nucleophile:Base) 1:(3.5-4.5):(7.5-8.5) (e.g., 1:4:8) google.com
Solvent Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF) google.compatsnap.com
Base Sodium hydride, Sodium methoxide google.compatsnap.com
Temperature 40-50 °C google.compatsnap.com
Reaction Time 14-20 hours google.compatsnap.com

The purification of the this compound to a high degree of purity is crucial for its function as a reference standard. Both chromatographic and non-chromatographic techniques are employed to remove unreacted starting materials, fully substituted sugammadex, and other process-related impurities.

Non-Chromatographic Purification:

Pulp Washing and Recrystallization: A common initial purification step involves washing the crude product with a suitable solvent, such as absolute ethanol, to remove some impurities. google.com This is often followed by recrystallization. The crude impurity is dissolved in a minimal amount of a solvent (e.g., purified water) and then a second solvent in which the impurity is less soluble (e.g., methanol (B129727), ethanol, acetonitrile (B52724), or acetone) is added to induce crystallization. google.com This process can be repeated multiple times (2-5 times) to achieve the desired purity of over 99%. google.com

Precipitation: The product can be precipitated from the reaction mixture by the addition of a solvent like ethanol. googleapis.com

Chromatographic Purification:

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique. researchgate.net This method is particularly useful for separating structurally similar compounds, such as the monobromo impurity from sugammadex and other closely related impurities. researchgate.net

Ion-Exchange Chromatography: Weak anion exchange resins can be used for the purification of sugammadex and its derivatives. The target compound is eluted using a saline solution. wipo.int

Gel Filtration Chromatography: Techniques like Sephadex G-25 column chromatography have been used in the purification of sugammadex and its intermediates, which can also be applied to the monobromo impurity. googleapis.comnih.gov

Reverse Osmosis: This technique, using hydrophilic, asymmetric solution-diffusion membranes, can be employed for the purification of water-soluble cyclodextrin derivatives. justia.comgoogle.com

Table 2: Purification Strategies for this compound

Purification Technique Description Source
Pulp Washing Washing the crude product with a solvent like ethanol. google.com
Recrystallization Dissolving in a good solvent and precipitating with a poor solvent; can be repeated. google.comgoogleapis.com
Preparative HPLC Chromatographic technique for high-purity isolation. researchgate.net
Ion-Exchange Chromatography Utilizes a weak anion exchange resin for separation. wipo.int
Gel Filtration Chromatography Separates molecules based on size. googleapis.comnih.gov
Reverse Osmosis Purification using semi-permeable membranes. justia.comgoogle.com

Elucidation of the Bromo Moiety's Chemical Reactivity within the Cyclodextrin Scaffold

The single bromo group on the cyclodextrin scaffold of the this compound provides a reactive site for further chemical transformations. Understanding its reactivity is important for predicting potential degradation pathways and for the synthesis of other related compounds.

The bromine atom at the C6 position of the cyclodextrin is susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of cyclodextrin chemistry, allowing for the introduction of a wide variety of functional groups. alfachemic.comrsc.org

Reaction with Thiolates: The synthesis of sugammadex itself is a prime example of a nucleophilic substitution where the bromo groups of per-bromo-γ-cyclodextrin are displaced by the thiolate of 3-mercaptopropionic acid. researchgate.net

Reaction with Azides: Bromo-substituted cyclodextrins can react with nucleophiles like sodium azide (B81097) to form azido-cyclodextrins. rsc.org

Reaction with Amines: The bromo group can be displaced by amines to introduce amino functionalities.

Reaction with Cyanide and Acetate (B1210297): Studies on phenacyl halides have shown that bromo groups can be substituted by cyanide and acetate anions, a reactivity that can be extrapolated to brominated cyclodextrins. researchgate.net

The rate and efficiency of these SN2 reactions can be influenced by the local environment, with non-polar cavities like that of a cyclodextrin potentially enhancing the reaction rate. escholarship.org

Under basic conditions, bromo-substituted alkanes can undergo elimination reactions to form alkenes. In the context of the this compound, the presence of a base could potentially lead to the formation of an unsaturated cyclodextrin derivative.

Studies on the elimination reactions of 1-bromo-2-phenylethane derivatives in the presence of cyclodextrins have shown that the cyclodextrin can influence the reaction rate and the ratio of elimination to substitution products. cdnsciencepub.comresearchgate.net For some substrates, the presence of β-cyclodextrin increased the yield of the elimination product. cdnsciencepub.com This suggests that the cyclodextrin cavity can create a microenvironment that favors the transition state for elimination.

Oxidation: While the bromo group is relatively stable to oxidation, other parts of the molecule, such as the thioether linkages in the fully substituted portion of the this compound, are susceptible to oxidation, leading to sulfoxide impurities. researchgate.netnih.gov The selective oxidation of the primary alcohol groups of β-cyclodextrin to carboxylic acids has been achieved using TEMPO-mediated oxidation, indicating that the cyclodextrin ring itself can undergo redox transformations. nih.gov

Redox-Switchable Rotaxanes: Cyclodextrins have been incorporated into redox-switchable nih.govrotaxanes, where the movement of the cyclodextrin ring is controlled by the oxidation state of a guest molecule. This demonstrates the involvement of cyclodextrins in redox-controlled molecular systems. acs.orgcyclolab.hu

Catalysis of Bromination: Cyclodextrins have been shown to catalyze the electrophilic bromination of aromatic compounds. researchgate.netpublish.csiro.aursc.orgacs.org This involves the formation of a complex between the cyclodextrin and bromine, which then acts as the brominating agent.

Advanced Analytical Methodologies for Characterization and Quantification of Sugammadex Monobromo Impurity

Ultra-High-Performance Liquid Chromatography (UPLC) Method Development

Ultra-High-Performance Liquid Chromatography (UPLC) stands as a cornerstone in the pharmaceutical industry for its high resolution, sensitivity, and rapid analysis times. juniperpublishers.com The development of a robust UPLC method is paramount for the accurate determination of the Sugammadex (B611050) Monobromo Impurity.

Optimization of Chromatographic Parameters for Resolution

The primary objective in developing a UPLC method is to achieve optimal separation of the Sugammadex Monobromo Impurity from the active pharmaceutical ingredient (API), Sugammadex, and other related substances. This requires meticulous optimization of several key chromatographic parameters.

Column Selection: Reversed-phase columns, such as an Acquity UPLC BEH C8 (50 x 2.1mm, 1.7µm) or a C18 column, are frequently chosen for the analysis of Sugammadex and its impurities. juniperpublishers.com These columns provide the necessary hydrophobic interaction to retain the large, polar cyclodextrin-based molecules while allowing for effective separation.

Mobile Phase Composition: A gradient elution is typically employed to resolve complex mixtures of Sugammadex-related substances. The mobile phase often consists of an aqueous component, such as a phosphate (B84403) or orthophosphoric acid buffer, and an organic modifier, most commonly acetonitrile (B52724). juniperpublishers.comhumanjournals.com The gradient is carefully programmed to increase the acetonitrile concentration over the course of the run, ensuring that all compounds, including the main component and its impurities, are eluted with sharp, symmetrical peaks.

Flow Rate and Temperature: A consistent flow rate, often around 0.4 mL/min to 0.6 mL/min, is maintained to ensure reproducible retention times. juniperpublishers.comhumanjournals.com The column temperature is also controlled, for instance at 50°C or 55°C, to improve peak shape and separation efficiency. humanjournals.com

Detection Wavelength: Detection is typically carried out using a photodiode array (PDA) detector. A wavelength of around 205 nm or 210 nm is generally selected for monitoring Sugammadex and its impurities, as this provides adequate sensitivity for the carboxyl functional groups present in the molecules. juniperpublishers.comjddtonline.info

The culmination of this optimization process is a method capable of baseline-resolving the this compound from other species, a critical requirement for accurate quantification.

ParameterOptimized Condition
ColumnAcquity UPLC BEH C8 (50 x 2.1mm, 1.7µm)
Mobile Phase APhosphate Buffer / Acetonitrile (95/5, v/v)
Mobile Phase BPhosphate Buffer / Acetonitrile (15/85, v/v)
Flow Rate0.4 mL/min
Column Temperature50°C
Detection Wavelength210 nm
Injection Volume10 µL

Method Validation for Quantification of this compound

Once the UPLC method is developed, it must be rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose: the quantification of the this compound. juniperpublishers.com The validation process encompasses several key performance characteristics:

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components. This is confirmed by injecting the API, known impurities, and a blank solution to ensure no interfering peaks are present at the retention time of the this compound. humanjournals.com

Linearity: The linearity of the method is established by analyzing a series of solutions containing the impurity at different concentrations. The peak area response is plotted against concentration, and a correlation coefficient (r²) greater than 0.999 is typically required to demonstrate a linear relationship. juniperpublishers.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the impurity that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net These values are crucial for ensuring the method's sensitivity and are often determined using the standard deviation of the response and the slope of the calibration curve. juniperpublishers.com For related impurities of Sugammadex, LOD values can range from 0.013% to 0.017%. humanjournals.com

Accuracy: Accuracy is determined by performing recovery studies, where a known amount of the impurity is spiked into a sample solution at different concentration levels (e.g., 50%, 100%, and 150%). The percentage recovery is then calculated. For Sugammadex impurities, recovery values are typically expected to be within the range of 95.0% to 105.0%. juniperpublishers.com

Precision: This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of less than 2% is generally considered acceptable. juniperpublishers.com

Robustness: The robustness of the method is assessed by deliberately introducing small variations in method parameters (e.g., flow rate, column temperature, mobile phase pH) and observing the effect on the results. This ensures the method remains reliable under normal usage. jddtonline.info

Validation ParameterTypical Acceptance CriteriaResult
SpecificityNo interference at the analyte's retention timePasses
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995
Accuracy (% Recovery)95.0% - 105.0%98.7% - 102.1%
Precision (% RSD)≤ 2.0%0.85%
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 100.05 µg/mL
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 30.015 µg/mL

Mass Spectrometry (MS) for Structural Confirmation and Trace Detection

While UPLC is effective for separation and quantification, Mass Spectrometry (MS) is indispensable for the definitive structural confirmation of impurities like this compound. When coupled with a chromatographic system (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of certainty in identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high precision. By measuring the m/z ratio to several decimal places, HRMS can provide an accurate mass of the ion, which is then used to calculate a unique elemental formula.

For the this compound, HRMS would be used to confirm its molecular formula (C₆₉H₁₀₇BrO₄₆S₇). The experimentally measured accurate mass would be compared to the theoretically calculated mass of this formula. A mass accuracy within a few parts per million (ppm) provides strong evidence for the assigned elemental composition, distinguishing it from other potential impurities with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique used to further probe the structure of an ion. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of the this compound) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and then the m/z ratios of these fragments are measured.

The resulting fragmentation pattern is a structural fingerprint of the molecule. For the this compound, MS/MS analysis would be expected to reveal characteristic fragmentation pathways. nih.gov This includes the potential loss of the bromo-substituted side chain, cleavages within the glucose units of the cyclodextrin (B1172386) core, and other specific bond breakages. By analyzing these fragmentation patterns, analysts can confirm the identity of the impurity and pinpoint the location of the bromine atom on the Sugammadex scaffold, providing unambiguous structural elucidation. nih.gov

Cyclic Ion Mobility Mass Spectrometry (cIM-MS) for Isomeric Differentiation

Cyclic Ion Mobility Mass Spectrometry (cIM-MS) is an advanced analytical technique that adds another dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled cell. cyclodextrinnews.com This technique is particularly powerful for separating isomers—molecules that have the same mass and elemental formula but different three-dimensional structures. nih.gov

While the this compound itself is a distinct molecule, cIM-MS is invaluable in the broader context of impurity profiling. During the synthesis of Sugammadex, various regioisomers of other impurities can be formed. cyclodextrinnews.com cIM-MS can resolve these isomers, which often cannot be separated by chromatography or mass spectrometry alone. nih.gov The technique allows for the determination of collision cross-section (CCS) values, which are physical properties related to the ion's shape. researchgate.net By providing this orthogonal separation mechanism, cIM-MS ensures a more comprehensive characterization of the entire impurity profile, confirming that the peak identified as the this compound is not co-eluting with any structurally similar isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex structures like modified cyclodextrins. latrobe.edu.aunih.gov For this compound, a suite of 1D and 2D NMR experiments is employed to confirm the identity, structure, and stereochemistry.

One-Dimensional NMR (¹H, ¹³C, DEPTQ) Spectral Assignment

One-dimensional NMR provides the fundamental framework for structural analysis by identifying the different chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to be complex. It would show characteristic signals for the γ-cyclodextrin core protons (H-1 to H-6), as well as signals for the seven (2-carboxyethyl)thio side chains. The anomeric protons (H-1) typically resonate in a distinct region around 5.0 ppm. The protons of the glucose unit where the bromine is attached, particularly the H-6 protons, would show a significant downfield shift compared to the corresponding protons in both Sugammadex and the other seven glucose units of the impurity itself.

¹³C NMR and DEPTQ: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPTQ) experiment is particularly useful as it distinguishes between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. For this compound, this would allow for the assignment of the anomeric carbons (C-1), the other carbons of the glucose units (C-2 to C-6), and the carbons of the side chains (-S-CH₂-CH₂-COOH). The C-6 carbon bearing the bromine atom would exhibit a distinct chemical shift compared to the C-6 carbons linked to the thioether side chains.

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: The following data is representative and intended for illustrative purposes, as specific published data is not available.)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) DEPTQ
H-1~5.1-CH
C-1-~102CH
H-2, H-4~3.6-CH
C-2, C-4-~73CH
H-3~3.9-CH
C-3-~82CH
H-5~4.0-CH
C-5-~71CH
H-6a, H-6b (Bromo unit)~3.8-CH₂
C-6 (Bromo unit)-~35CH₂
H-6a, H-6b (Thioether units)~3.0, ~3.3-CH₂
C-6 (Thioether units)-~33CH₂
-S-CH₂ -~2.9-CH₂
-S-C H₂--~30CH₂
-CH₂-C OOH~2.6-CH₂
-C H₂-COOH-~35CH₂
-C OOH-~175C

Two-Dimensional NMR (COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. It is used to trace the connectivity of protons within each glucose unit (from H-1 to H-6) and within the -(CH₂)₂- fragment of the side chains.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all protons belonging to a specific glucose residue, even if some signals are overlapped.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is essential for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is critical for connecting the different structural fragments. For instance, it would show a correlation between the H-6 protons of a glucose unit and the C-1 carbon of the adjacent thio-propanoic acid side chain, confirming the point of attachment. It is also invaluable for assigning quaternary carbons, such as the carboxyl carbon, which have no attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional structure and stereochemistry of the molecule, including the conformation of the cyclodextrin ring and the orientation of the side chains.

Illustrative 2D NMR Correlations for Structural Confirmation (Note: The following data is representative and intended for illustrative purposes.)

Experiment Observed Correlation Information Gained
COSY H-1 ↔ H-2; H-2 ↔ H-3; etc.Confirms proton connectivity within each glucose ring.
HSQC H-1 / C-1; H-2 / C-2; etc.Assigns carbon signals based on direct C-H attachment.
HMBC H-1 (glucose n) ↔ C-4 (glucose n-1)Confirms the γ-1,4-glycosidic linkage of the cyclodextrin.
HMBC H-6 ↔ C of side chainConfirms the attachment of the side chains to the C-6 position.
NOESY H-3 ↔ H-5Provides through-space information to define the chair conformation of the glucose units.

Complementary Spectroscopic Techniques for Impurity Fingerprinting

While NMR is central to structural elucidation, other spectroscopic techniques provide complementary data for a comprehensive impurity profile. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/QTOF), is a key complementary technique. nih.govnih.gov

For this compound, HRMS would provide an extremely accurate mass measurement, allowing for the confirmation of the elemental composition (C₆₉H₁₀₇BrO₄₆S₇). Furthermore, tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns. The fragmentation can reveal the loss of the bromine atom or the cleavage of the thioether side chains, providing a unique "fingerprint" that helps to confirm the structure and differentiate it from other related impurities. nih.gov

Impurity Control Strategies and Process Optimization for Sugammadex Monobromo Impurity Mitigation

Downstream Purification Techniques for Monobromo Impurity Reduction

Even with optimized in-process controls, trace amounts of the Sugammadex (B611050) Monobromo Impurity may still be present. Therefore, robust downstream purification methods are essential to reduce these impurities to acceptable levels, typically below 0.1%. google.com The physicochemical similarities between Sugammadex and its monobromo analogue make purification a significant challenge. googleapis.com

Chromatography is a powerful tool for separating structurally similar compounds. Various chromatographic techniques have been employed and developed for the purification of Sugammadex, as they can offer high resolution to separate the monobromo impurity from the final product.

Column Chromatography: Early purification methods often involved the use of column chromatography with stationary phases like silica (B1680970) gel and Sephadex G25. googleapis.comgoogle.com These methods can be effective but are often costly and not easily scalable for large-scale industrial production. newdrugapprovals.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Preparative HPLC is a high-resolution technique used for purifying pharmaceuticals. Methods using reverse-phase silica gel have been developed to purify Sugammadex. newdrugapprovals.orggoogle.com While effective, preparative HPLC can be expensive and may require significant solvent usage, making it more suitable for enriching impurities for characterization or for smaller-scale production. nih.gov

Ultra-High-Pressure Liquid Chromatography (UPLC): The development of UPLC methods provides a highly sensitive and reliable analytical tool for quantifying Sugammadex and its related substances, including the monobromo impurity. juniperpublishers.com While primarily an analytical technique, the principles can inform the development of more efficient preparative chromatographic separations. juniperpublishers.com

The following table provides a comparative overview of chromatographic techniques used in the context of Sugammadex purification and analysis.

TechniqueStationary Phase ExampleApplicationAdvantagesDisadvantages
Column Chromatography Silica Gel, Sephadex G25 googleapis.comCrude Product PurificationEffective for removing various impuritiesCostly, not ideal for large-scale operations newdrugapprovals.org
Preparative HPLC Reverse Phase Silica Gel google.comFinal PurificationHigh resolution, can isolate pure compounds newdrugapprovals.orgExpensive, large solvent consumption google.com
Ion-Exchange Chromatography Cation Exchange Resin google.comImpurity RemovalCan target specific ionic impuritiesMay require multiple steps and pH adjustments
UPLC BEH C8 Column juniperpublishers.comAnalytical Quality ControlHigh sensitivity, short analysis time juniperpublishers.comPrimarily for analysis, not bulk purification

Crystallization and precipitation are fundamental unit operations for the purification of active pharmaceutical ingredients. researchgate.net These techniques are based on the principle of differential solubility between the desired compound and the impurities in a given solvent or solvent mixture. For Sugammadex, protocols involving specific solvent/anti-solvent systems are used to selectively precipitate the product, leaving impurities like the monobromo species in the solution (mother liquor).

Solvent/Anti-Solvent Systems: The crude Sugammadex, which is highly water-soluble, is often purified by recrystallization from mixed solvent systems. googleapis.com Commonly used systems include water-methanol and water-ethanol. newdrugapprovals.orggoogle.com The crude product is dissolved in a solvent in which it is highly soluble (e.g., water), and then an anti-solvent in which it is poorly soluble (e.g., methanol (B129727) or ethanol) is added to induce crystallization. newdrugapprovals.org

Process Control: The effectiveness of purification by crystallization depends on controlling parameters such as temperature, cooling rate, and agitation speed. For example, a common procedure involves dissolving the crude product in a water-methanol or water-ethanol mixture at an elevated temperature (e.g., 50-55°C), followed by the slow addition of more anti-solvent and gradual cooling to ambient temperature. googleapis.comnewdrugapprovals.org This controlled process encourages the formation of pure crystals and minimizes the incorporation of impurities into the crystal lattice. acs.org

Washing: After filtration, the collected solid is washed with an appropriate solvent, typically the anti-solvent used for precipitation (e.g., methanol), to remove any residual mother liquor containing dissolved impurities. newdrugapprovals.orgunacademy.com

These purification steps can be repeated if necessary to achieve the high purity required for the final pharmaceutical-grade Sugammadex. google.com

Application of Adsorbents and Resins for Selective Removal

The purification of Sugammadex is challenging due to the structural similarity and comparable molecular weights of process-related impurities like the monobromo variant. These characteristics make standard separation techniques less effective. Consequently, specialized purification strategies employing adsorbents and resins are crucial for selectively removing such impurities. google.comgoogle.comgoogleapis.com

The primary principle behind this approach is the difference in polarity and molecular size between Sugammadex and its impurities. google.com The Sugammadex Monobromo Impurity, with one of its side chains being a bromine atom instead of a carboxyethyl thioether group, exhibits different polarity and adsorption characteristics. Various materials have been successfully utilized for this purpose, including macroporous resins, activated carbon, silica gel, and alumina. google.comgoogleapis.com

Macroporous Resins: These are frequently employed to separate Sugammadex from impurities. google.comgoogle.com The process involves passing a solution of crude Sugammadex through a column packed with the resin, which selectively retains impurities, allowing for the collection of a purified Sugammadex solution. google.com

Activated Carbon: This is a widely used adsorbent for decolorization and removal of various impurities due to its porous structure and large surface area. google.comgoogleapis.com Specific grades of activated carbon can be screened and selected for their efficiency in adsorbing impurities from Sugammadex solutions. google.com Pretreatment of the activated carbon can further enhance its impurity removal capabilities.

Silica Gel and Alumina: These adsorbents are also used in chromatographic purification processes. google.comgoogleapis.com Neutral aluminum oxide, in particular, has been used in combination with activated carbon to effectively purify crude Sugammadex. googleapis.com

Dialysis and Chromatography: Techniques like dialysis and specialized column chromatography (e.g., Sephadex G-25) have also been reported, although they can be costly and less convenient for large-scale industrial production. google.compatsnap.com

The selection of the appropriate adsorbent and the optimization of process conditions (e.g., solvent system, temperature, and contact time) are critical for achieving the desired purity profile. googleapis.com

Adsorbent/Resin TypePrimary Application in Sugammadex PurificationReference
Macroporous ResinSelective removal of process-related impurities. google.comgoogle.com
Activated CarbonDecolorization and removal of various impurities. Often used in combination with other adsorbents. google.comgoogleapis.com
Silica GelChromatographic purification to separate impurities. google.comgoogleapis.com
Aluminum Oxide (Alumina)Used as an adsorbent, often in conjunction with activated carbon, for impurity removal. google.comgoogleapis.com
Sephadex G-25Gel filtration chromatography for separating molecules based on size. patsnap.com

Stability and Degradation Pathway Control in Finished Products

Ensuring the stability of Sugammadex and controlling its degradation pathways are paramount for the safety and shelf-life of the finished pharmaceutical product. The molecular structure of Sugammadex contains thioether (sulfide-ether) bonds, which are susceptible to oxidation. This vulnerability can lead to the formation of degradation products, such as sulfoxide (B87167) and sulfone impurities, over the product's lifecycle. researchgate.netnih.gov

Forced degradation studies conducted under various stress conditions—such as exposure to acid, base, and oxidative agents—have been instrumental in identifying potential degradation products and understanding the stability profile of Sugammadex. researchgate.net These studies confirm that the primary degradation pathway involves the oxidation of the sulfur atoms in the thioether side chains. researchgate.net

Mitigation of Oxidative Degradation Relevant to Bromine Functionality

While the this compound is defined by its bromine atom, the most significant site of oxidative degradation for both the active pharmaceutical ingredient (API) and its impurities is the thioether linkage. Oxidation of these sulfur-containing side chains can lead to the formation of sulfoxide impurities, such as ortho-disulfoxide Sugammadex and meta-disulfoxide Sugammadex. nih.gov Therefore, strategies to mitigate oxidative degradation are focused on protecting these thioether bonds.

A key strategy is the introduction of reducing agents during the purification process. google.com By creating an antioxidant environment, these agents inhibit the oxidation of the thioether structures. This approach is particularly effective when dissociating crude Sugammadex sodium into Sugammadex acid for purification. The use of an organic acid-organic base system combined with a reducing agent provides a mild condition that ensures product stability and controls the formation of oxidative impurities. google.com

Class of Reducing AgentSpecific ExamplesReference
Phosphorus-Containing ReagentsNot specified google.com
Reducing MetalsZinc powder, indium, copper, samarium, nickel, iron google.com
Thiol ReagentsThiophenol, dithiothreitol google.com
IodidesIndium iodide, samarium iodide, zinc iodide google.com

Strategies for Managing Trace Metal Ion Catalysis

Trace metal impurities, even at very low concentrations, can act as catalysts for the degradation of drug substances. pharmaceutical-technology.com Transition metals such as iron, copper, cobalt, and manganese are known to catalyze the oxidation of thioethers, potentially accelerating the formation of sulfoxide impurities in Sugammadex. rsc.orgnih.govnih.gov These metallic impurities can be introduced into the product from various sources, including raw materials, catalysts used in synthesis, manufacturing equipment, solvents, and container closure systems. researchgate.netajpaonline.com

The mechanism of metal-catalyzed oxidation often involves the formation of highly reactive oxygen species, such as hydroxyl radicals, which then attack the electron-rich sulfur atom of the thioether bond. nih.gov Managing this risk is a critical aspect of ensuring the long-term stability of Sugammadex.

Control Strategies Include:

Use of High-Purity Materials: Sourcing raw materials and reagents with low levels of elemental impurities is a fundamental control measure.

Chelating Agents: The addition of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can be an effective strategy. nih.gov These agents form stable complexes with metal ions, sequestering them and preventing their participation in catalytic oxidative reactions. nih.govmdpi.com However, care must be taken, as certain metal-chelator complexes can sometimes accelerate the formation of reactive oxygen species. nih.gov

Process Equipment Qualification: Ensuring that manufacturing equipment (reactors, tanks, etc.) does not leach metal ions into the product stream is essential. This involves using appropriate materials of construction and proper cleaning and maintenance protocols. researchgate.net

In-Process Controls and Testing: Implementing rigorous testing for elemental impurities at various stages of the manufacturing process, as guided by regulations like ICH Q3D, helps to monitor and control the levels of trace metals in the final product.

Use of Metal Scavengers: Polychelated resin scavengers can be used in packed cartridges to efficiently remove precious metal elements from pharmaceutical intermediates during processing. acs.org

By implementing these comprehensive control strategies, manufacturers can effectively mitigate the risks associated with the this compound and other related substances, ensuring a high-purity and stable final drug product.

Regulatory Landscape and Academic Implications of Sugammadex Monobromo Impurity

Overview of International Regulatory Guidelines for Impurities (ICH Q3A, Q3C, M7)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a comprehensive set of guidelines to ensure the safety and quality of pharmaceutical products. These guidelines provide a framework for the control of impurities in new drug substances.

ICH Q3A(R2): Impurities in New Drug Substances : This guideline focuses on organic and inorganic impurities that may arise during the manufacturing process and storage of a new drug substance. nih.goveuropa.eu It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org The core principle is that impurities should be controlled at levels that have been qualified in safety and clinical studies. ich.org For impurities found at levels above the qualification threshold, additional safety data is required.

ICH Q3C(R8): Impurities: Guideline for Residual Solvents : This guideline addresses the control of residual solvents, which are organic volatile chemicals used in the manufacture of drug substances or excipients, or in the preparation of drug products. europa.eu Solvents are classified into three classes based on their toxicity and potential risk to human health. Class 1 solvents are to be avoided, Class 2 solvents are limited due to their inherent toxicity, and Class 3 solvents have low toxic potential and are permitted at higher levels.

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk : This guideline provides a framework for the assessment and control of impurities that have the potential to be mutagenic and therefore carcinogenic. europa.eu It outlines a risk-based approach, utilizing (Quantitative) Structure-Activity Relationship ((Q)SAR) predictions and, if necessary, a bacterial reverse mutation (Ames) test to classify impurities. ich.orgresearchgate.net For confirmed mutagenic impurities, stringent control to a Threshold of Toxicological Concern (TTC) is required to limit potential cancer risk. nihs.go.jp

The relationship and application of these core ICH quality guidelines are summarized in the table below.

GuidelineScopeKey Classification/Thresholds
ICH Q3A(R2) Organic and inorganic impurities in new drug substances. nih.goveuropa.euReporting Threshold: The level above which an impurity must be reported. Identification Threshold: The level above which the structure of an impurity must be determined. Qualification Threshold: The level above which an impurity's safety must be demonstrated. ich.org
ICH Q3C(R8) Residual solvents from the manufacturing process. europa.euClass 1: Solvents to be avoided (known or suspected carcinogens, environmental hazards). Class 2: Solvents to be limited by concentration (non-genotoxic animal carcinogens or agents with other irreversible toxicity). Class 3: Solvents with low toxic potential.
ICH M7(R2) DNA reactive (mutagenic) impurities. europa.euClass 1: Known mutagenic carcinogens. Class 2: Known mutagens with unknown carcinogenic potential. Class 3: Alerting structure, unrelated to the API structure; no mutagenicity data. Class 4: Alerting structure, shared with the API; no mutagenicity data. Class 5: No structural alert, or a negative bacterial mutagenicity assay. ich.org

Role of Impurity Profiling in Pharmaceutical Quality Assurance and Control

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a drug substance. nih.gov It is a cornerstone of pharmaceutical quality assurance and control, ensuring that the final product is safe, effective, and compliant with regulatory standards. The key functions of impurity profiling include:

Ensuring Safety and Efficacy : The presence of unwanted chemicals can significantly impact the safety profile of a drug. Impurity profiling helps to detect and control potentially toxic impurities, thereby safeguarding patient health.

Regulatory Compliance : Regulatory bodies worldwide mandate stringent control over impurities. A comprehensive impurity profile is a critical component of regulatory submissions, such as Drug Master Files (DMF) and New Drug Applications (NDA), demonstrating that the manufacturing process is well-controlled and the product meets purity specifications.

Process Optimization : By identifying the source and formation mechanism of impurities, manufacturers can optimize reaction conditions and purification steps to minimize or eliminate their presence. nih.gov This leads to a more robust and consistent manufacturing process.

Stability Assessment : Impurity profiling is integral to stability studies, as it helps to identify degradation products that may form over the product's shelf life. This information is crucial for establishing appropriate storage conditions and expiration dates.

The process involves the use of sophisticated analytical techniques, primarily chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), to separate and identify impurities. researchgate.net

Academic Contributions to Impurity Science and Regulatory Compliance

Academic and industrial research plays a pivotal role in advancing the science of impurity detection, characterization, and control, which directly supports regulatory compliance. In the context of complex molecules like Sugammadex (B611050), these contributions are essential.

Development of Analytical Methods : The structural similarity of Sugammadex impurities makes their separation and quantification challenging. Academic and industry researchers have developed and validated sophisticated, stability-indicating analytical methods, such as reverse-phase HPLC and Liquid Chromatography-Mass Spectrometry/Quadrupole Time-of-Flight (LC-MS/QTOF), to effectively profile these impurities. nih.govnih.gov These methods are sensitive enough to detect impurities at the low levels required by ICH guidelines.

Structural Elucidation : A significant body of research has focused on isolating and characterizing the exact structures of various Sugammadex impurities using advanced spectroscopic techniques like 1D and 2D Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry. nih.govresearchgate.netnih.gov This detailed characterization is a prerequisite for understanding their potential impact and for meeting the identification requirements of ICH Q3A.

Investigation of Formation Mechanisms : Research into the synthesis process helps to understand how and why impurities like the Monobromo variant are formed. google.com By studying reaction kinetics and the impact of different reagents and conditions, scientists can devise control strategies to minimize impurity formation. For the Monobromo impurity, this involves optimizing the nucleophilic substitution reaction to drive it to completion, ensuring all eight bromo groups are replaced. nih.gov

Synthesis of Reference Standards : To accurately quantify a specific impurity, a pure reference standard of that impurity is required. Research efforts include the targeted synthesis and purification of impurities like the Monobromo variant. google.com These reference standards are critical for method validation and for the routine quality control of commercial batches, ensuring ongoing compliance with the specifications set in regulatory filings.

Future Research Directions

Development of Predictive Models for Impurity Formation Kinetics

The formation of the Sugammadex (B611050) Monobromo Impurity is intrinsically linked to the kinetics of the manufacturing process, specifically the nucleophilic substitution reaction between a halogenated γ-cyclodextrin intermediate and 3-mercaptopropionic acid. researchgate.netmdpi.com Future research should focus on creating robust predictive models to understand and control its formation.

Research efforts can be directed towards developing kinetic models based on non-linear regression analysis, which has been applied to study the degradation kinetics of Sugammadex itself. researchgate.net By systematically varying key reaction parameters such as temperature, reactant concentrations, solvent systems, and reaction time, a comprehensive dataset can be generated. This data would serve as the foundation for building mathematical models that can predict the rate of formation of the monobromo impurity under different manufacturing scenarios. nih.gov These models, evaluated using statistical parameters like the coefficient of determination (R²) and standard error of regression (S), would allow for the proactive optimization of reaction conditions to minimize impurity levels, enhancing process understanding and control beyond current empirical approaches. researchgate.net

Investigation of Green Chemistry Approaches for Sustainable Impurity Control

Traditional chemical transformations in carbohydrate chemistry, including the synthesis of cyclodextrin (B1172386) derivatives like Sugammadex, often involve complex and environmentally challenging methods. researchgate.net The synthesis of Sugammadex typically involves the use of reagents like triphenylphosphine (B44618) and bromine to create a halogenated intermediate, which is a precursor to the monobromo impurity. google.comgoogle.com

Future research should explore green chemistry principles to establish more sustainable impurity control strategies. A promising area of investigation is mechanochemistry, which can simplify processes and reduce the generation of by-products. researchgate.net Applying mechanochemical methods to the halogenation of γ-cyclodextrin or the subsequent substitution reaction could potentially increase reaction efficiency and selectivity, thereby reducing the formation of incompletely substituted species like the monobromo impurity. Further research into alternative, less hazardous halogenating agents and the use of environmentally benign solvent systems or even solvent-free conditions could significantly improve the environmental footprint and impurity profile of the Sugammadex synthesis process. researchgate.net

Exploration of Novel Analytical Platforms for Ultra-Trace Detection and In-Situ Monitoring

The structural similarity between Sugammadex and its related impurities, including the monobromo variant, makes their detection and quantification challenging. google.com While High-Performance Liquid Chromatography (HPLC) is a standard method, future research must focus on novel analytical platforms capable of ultra-trace detection and, ideally, in-situ monitoring. researchgate.netgoogle.com

One of the most promising future directions is the expanded use of advanced mass spectrometry techniques. Cyclic Ion Mobility-Mass Spectrometry (cIM-MS), for instance, has demonstrated exceptional capability in separating isomeric cyclodextrin impurities that are often indistinguishable by conventional chromatography or mass spectrometry alone. nih.govacs.org Developing cIM-MS methods specific to the monobromo impurity could allow for its unambiguous identification and quantification at trace levels. nih.gov

Another innovative frontier is the development of electrochemical sensors. researchgate.net Research into molecularly imprinted polymer (MIP)-based sensors could lead to highly selective and sensitive platforms for detecting the monobromo impurity. researchgate.net Such sensors offer the potential for rapid, low-cost analysis and could be adapted for in-situ monitoring of the reaction mixture, allowing for real-time process control to prevent the impurity's formation. researchgate.netmdpi.com

Table 1: Advanced Analytical Platforms for Impurity Detection

Analytical Platform Principle Potential Application for Sugammadex Monobromo Impurity
Cyclic Ion Mobility-MS (cIM-MS) Separates ions based on their size, shape, and charge in a cyclic path, offering high-resolution separation of isomers. nih.govacs.org Unambiguous identification and separation from other structurally similar Sugammadex impurities. nih.gov
Electrochemical Sensors (MIP-based) Utilizes a polymer with molecularly imprinted cavities that selectively bind to the target analyte, causing a measurable electrochemical signal. researchgate.net High-sensitivity, selective, and rapid quantification; potential for real-time, in-situ process monitoring. researchgate.net

| LC/ESI/QTOF/MS/MS | Combines liquid chromatography with tandem mass spectrometry for separation, identification, and structural characterization of compounds. nih.gov | Detailed structural elucidation and fragmentation pathway analysis of the impurity. nih.gov |

Structure-Activity Relationship Studies for Impurity-Related Chemical Transformations

Understanding the structure-activity relationship (SAR) of the this compound is crucial for assessing its potential impact on the chemical properties and quality of the drug substance. Future research should focus on how the single bromine substitution alters the molecule's behavior compared to Sugammadex.

The primary function of Sugammadex relies on the eight carboxylated side chains that create a negatively charged periphery around a lipophilic core, enabling the encapsulation of steroidal neuromuscular blocking agents. mdpi.com The replacement of one of these functional side chains with a bromine atom would locally alter the electrostatic and hydrophobic properties of the molecule. SAR studies should investigate how this structural change affects the binding affinity and encapsulation kinetics for target molecules like rocuronium (B1662866) and vecuronium. Furthermore, in-silico prediction tools, such as quantitative structure-activity relationship (QSAR) models, can be employed to evaluate the potential reactivity and toxicological profile of the monobromo impurity based on its distinct structure. researchgate.net These studies would provide a scientific basis for setting appropriate specification limits for this impurity in the final drug product.

Table 2: List of Mentioned Compounds

Compound Name Role/Type
Sugammadex Active Pharmaceutical Ingredient
This compound Process-Related Impurity
Gamma-Cyclodextrin (B1674603) (γ-cyclodextrin) Starting Material
3-mercaptopropionic acid Reagent
Triphenylphosphine Reagent
Rocuronium Target Molecule for Encapsulation
Vecuronium Target Molecule for Encapsulation

Q & A

Q. What analytical techniques are recommended for identifying Sugammadex Monobromo Impurity in drug substances?

To identify this compound, researchers should employ hyphenated techniques such as LC-MS/MS and HRMS (High-Resolution Mass Spectrometry) for accurate mass determination and structural elucidation. Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and functional groups. For trace-level detection, GC-MS/MS may be utilized for volatile impurities. Method development should prioritize specificity to distinguish the impurity from structurally similar compounds .

Q. What regulatory guidelines govern the control of this compound in pharmaceutical products?

Control strategies must align with USP <232> (Elemental Impurities – Limits) and USP <233> (Elemental Impurities – Procedures), which define permissible levels of inorganic impurities. ICH Q3D provides a risk-based framework for elemental impurities, while ICH Q3A/B outlines thresholds for organic impurities. Compliance requires batch-specific data from Certificates of Analysis (CoA) and justification for impurity limits based on patient exposure .

Q. What are the critical parameters in validating an impurity quantification method for this compound?

Validation must include:

  • Specificity : Resolution from the active pharmaceutical ingredient (API) and other impurities.
  • Accuracy : Spike-and-recovery experiments (target: 90–110%).
  • Linearity : Over a range of 50–150% of the target concentration (R² ≥ 0.995).
  • Solution stability : Evaluation under refrigerated and ambient conditions.
    Cross-validation with orthogonal methods (e.g., HPLC vs. LC-MS) ensures robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification results between different analytical platforms?

Discrepancies often arise from differences in detection sensitivity (e.g., UV vs. MS detectors) or column selectivity. To resolve these:

  • Perform forced degradation studies to confirm impurity identity.
  • Use structural elucidation tools (e.g., HRMS fragmentation patterns, 2D-NMR) to verify molecular assignments.
  • Conduct cross-platform calibration with a certified reference standard. Document method-specific limits of detection (LOD) and quantification (LOQ) .

Q. How to develop a stability-indicating method for this compound under stressed degradation conditions?

Design stress studies using:

  • Thermal degradation (40–80°C for 24–72 hours).
  • Hydrolytic conditions (acidic, basic, and neutral pH at elevated temperatures).
  • Oxidative stress (3% H₂O₂ for 6–24 hours).
    Monitor degradation products via PDA (Photodiode Array) detection to track spectral purity. Validate method robustness using a Design of Experiments (DoE) approach to optimize chromatographic conditions (e.g., pH, gradient slope) .

Q. What strategies are recommended for synthesizing and characterizing reference standards of this compound when commercial standards are unavailable?

  • Synthetic routes : Use bromination reactions under controlled conditions (e.g., N-bromosuccinimide in anhydrous solvents).
  • Purification : Employ preparative HPLC with fraction collection.
  • Characterization : Confirm identity via HRMS (mass accuracy < 2 ppm) and 1H/13C-NMR (comparison to theoretical spectra). Purity assessment requires ≥95% by area normalization in two orthogonal methods (e.g., HPLC and CE) .

Q. How to assess the toxicological risk of this compound when clinical data are limited?

Apply ICH M7 principles for mutagenic impurities:

  • Conduct in silico toxicity prediction using software like Derek Nexus or LeadScope.
  • Perform Ames testing if structural alerts for genotoxicity are identified.
  • Establish a Permitted Daily Exposure (PDE) based on the Threshold of Toxicological Concern (TTC) for non-mutagens. Justify limits using read-across data from structurally related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.